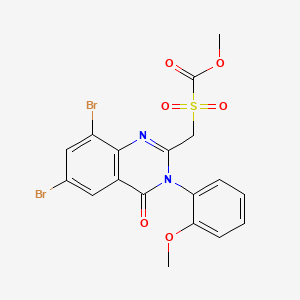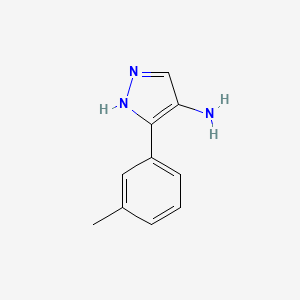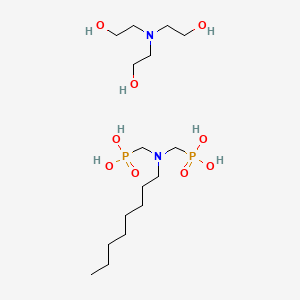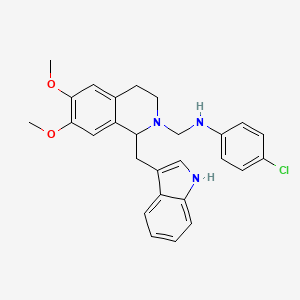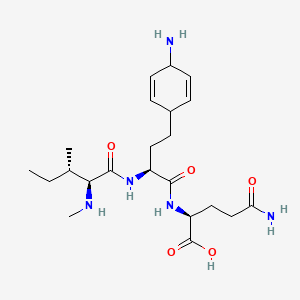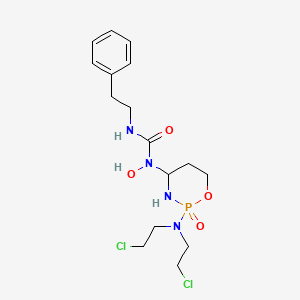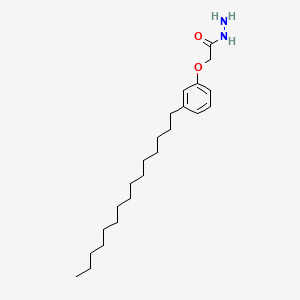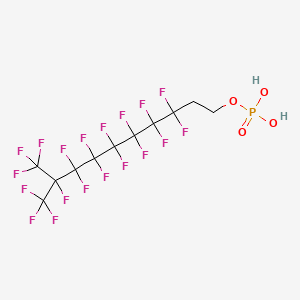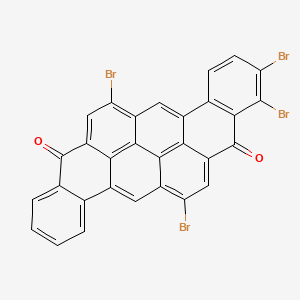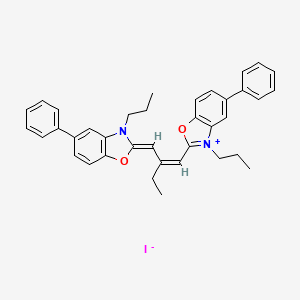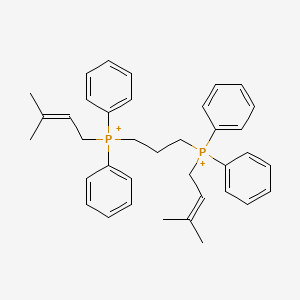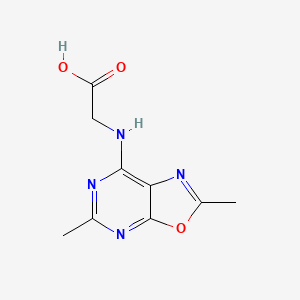
Glycine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-: is a compound that features an oxazolopyrimidine ring fused with a glycine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of Pyrimidine Derivatives: The most common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents like phosphorus oxychloride or phosphorus pentachloride.
Condensation of Oxazole Derivatives: Another approach is the condensation of oxazole derivatives leading to fused pyrimidine rings.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its biological activity, the compound is being explored for use in pharmaceuticals, particularly as antiviral and immunosuppressive agents.
Industry:
Wirkmechanismus
The mechanism by which Glycine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- exerts its effects involves interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or binding to specific receptors, thereby modulating biological processes . The exact pathways can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Oxazolo[5,4-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: These compounds also have fused heterocyclic rings and are known for their biological activity.
Uniqueness: Glycine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- stands out due to its specific glycine moiety, which can enhance its biological activity and specificity . This makes it a valuable compound for targeted applications in pharmaceuticals and research .
Eigenschaften
CAS-Nummer |
102248-92-0 |
|---|---|
Molekularformel |
C9H10N4O3 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]acetic acid |
InChI |
InChI=1S/C9H10N4O3/c1-4-11-8(10-3-6(14)15)7-9(12-4)16-5(2)13-7/h3H2,1-2H3,(H,14,15)(H,10,11,12) |
InChI-Schlüssel |
FOQPPFJRPAPJIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



